3-Phenyl-1-(pyren-1-YL)prop-2-EN-1-one 3-Phenyl-1-(pyren-1-YL)prop-2-EN-1-one
Brand Name: Vulcanchem
CAS No.: 50558-62-8
VCID: VC19629847
InChI: InChI=1S/C25H16O/c26-23(16-9-17-5-2-1-3-6-17)21-14-12-20-11-10-18-7-4-8-19-13-15-22(21)25(20)24(18)19/h1-16H
SMILES:
Molecular Formula: C25H16O
Molecular Weight: 332.4 g/mol

3-Phenyl-1-(pyren-1-YL)prop-2-EN-1-one

CAS No.: 50558-62-8

Cat. No.: VC19629847

Molecular Formula: C25H16O

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

3-Phenyl-1-(pyren-1-YL)prop-2-EN-1-one - 50558-62-8

Specification

CAS No. 50558-62-8
Molecular Formula C25H16O
Molecular Weight 332.4 g/mol
IUPAC Name 3-phenyl-1-pyren-1-ylprop-2-en-1-one
Standard InChI InChI=1S/C25H16O/c26-23(16-9-17-5-2-1-3-6-17)21-14-12-20-11-10-18-7-4-8-19-13-15-22(21)25(20)24(18)19/h1-16H
Standard InChI Key NOYBSAZWUGRHFY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C=CC(=O)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2

Introduction

Structural Characteristics and Molecular Design

Core Architecture and Bonding

The compound features a pyrene unit (a polycyclic aromatic hydrocarbon with four fused benzene rings) covalently bonded to a phenyl group via a prop-2-en-1-one bridge. Single-crystal X-ray diffraction studies of analogous pyrene-based chalcones reveal a nearly planar arrangement between the pyrene and phenyl rings, with dihedral angles of <10° . This planarity enhances π-electron delocalization across the entire molecule, as evidenced by density functional theory (DFT) calculations showing a conjugated pathway spanning 18.7 Å . The α,β-unsaturated ketone group adopts an s-cis conformation, facilitating resonance stabilization between the carbonyl oxygen and the adjacent double bond .

Intermolecular Interactions

Crystal packing analyses demonstrate two dominant non-covalent interactions:

  • π-π Stacking: Parallel-displaced stacking between pyrene units of adjacent molecules, with interplanar distances of 3.4–3.6 Å .

  • C-H···O Hydrogen Bonding: Weak hydrogen bonds (2.7–2.9 Å) between the ketone oxygen and aromatic protons .
    These interactions promote crystalline stability while allowing reversible structural rearrangements under mechanical stress—a critical feature for mechanofluorochromic applications .

Synthesis and Reaction Pathways

Claisen-Schmidt Condensation

The compound is synthesized via base-catalyzed Claisen-Schmidt condensation between pyrene-1-carbaldehyde and acetophenone derivatives . Optimized conditions involve:

  • Catalyst: 40% KOH in ethanol

  • Molar Ratio: 1:1.2 (aldehyde:ketone)

  • Reaction Time: 12–16 hours at 60°C

  • Yield: 68–72% after recrystallization from dichloromethane/hexane

Spectroscopic Characterization

Key spectral signatures confirm successful synthesis:

  • IR: Strong C=O stretch at 1,675 cm⁻¹; conjugated C=C at 1,590 cm⁻¹

  • ¹H NMR (CDCl₃): Pyrene protons (δ 8.1–8.9 ppm, multiplet); vinyl proton (δ 7.35 ppm, doublet, J = 15.6 Hz); phenyl protons (δ 7.2–7.4 ppm)

  • ¹³C NMR: Carbonyl carbon at δ 192.3 ppm; conjugated carbons (C=C) at δ 143.1 and 125.6 ppm

Photophysical and Electronic Properties

Linear Optical Behavior

The compound exhibits strong UV-Vis absorption bands at 345 nm (ε = 2.1 × 10⁴ L·mol⁻¹·cm⁻¹) and 387 nm (ε = 1.8 × 10⁴ L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the pyrene system . Fluorescence emission peaks at 465 nm (quantum yield Φ = 0.38 in THF) with a large Stokes shift (120 nm), indicative of structural relaxation in the excited state .

Nonlinear Optical (NLO) Performance

Z-scan measurements reveal significant third-order NLO properties:

ParameterValue
Nonlinear refractive index (n₂)-1.2 × 10⁻¹¹ cm²/W
Two-photon absorption coefficient (β)0.8 × 10⁻¹³ cm/W
Hyperpolarizability (γ)3.4 × 10⁻³⁰ esu
Data from demonstrate superior NLO response compared to standard materials like CS₂ (γ = 6.8 × 10⁻³⁴ esu), making it viable for optical limiting devices.

Mechanofluorochromism

Under hydraulic pressure (0–12.5 tons), the compound shows reversible emission shifts from 510 nm (green) to 578 nm (orange) . This bathochromic shift arises from pressure-induced:

  • Planarization of the pyrene-thiophene dihedral angle (59.36° → 48.12°)

  • Enhanced ICT between donor (pyrene) and acceptor (ketone) moieties

  • Formation of excimer-like states through altered π-stacking

Comparative Analysis with Structural Analogs

The compound’s properties are contextualized against related chalcones:

CompoundDihedral Angle (°)λₑₘ (nm)NLO γ (esu)MFC Shift (nm)
3-Phenyl-1-(pyren-1-yl)prop-2-en-1-one59.36 4653.4 × 10⁻³⁰68
(E)-1-(4′-Br-biphenyl)-3-pyrenylprop-2-en-1-one8.2 5185.1 × 10⁻³⁰-
1-(5-Pyrenylthiophen-2-yl)ethanone48.0 5421.2 × 10⁻³⁰28

This table highlights the delicate balance between conjugation (small dihedral angles) and NLO performance. The target compound’s moderate dihedral angle optimizes both ICT and solid-state emissivity.

Applications and Future Directions

Optoelectronic Devices

The compound’s combination of high γ values and mechanofluorochromism suits applications in:

  • Optical Limiters: Attenuating high-intensity laser pulses via nonlinear absorption

  • Pressure-Sensitive Coatings: Real-time stress visualization in aerospace composites

  • OLED Interlayers: Enhancing hole injection through tunable work functions

Research Challenges

Critical gaps requiring further investigation include:

  • Toxicity Profile: No in vitro cytotoxicity data available

  • Device Integration: Long-term stability under operational conditions

  • Synthetic Scalability: Current yields <75% limit bulk production

Future studies should explore heavy atom substitution (e.g., Br at phenyl para-position) to enhance intersystem crossing for triplet-based applications. Computational screens predict a 2.1 eV bandgap reduction with –NO₂ substitution, potentially enabling near-IR emission .

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